molecular formula C19H15NO3 B12898800 4-Oxo-2-phenyl-3-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90033-95-7

4-Oxo-2-phenyl-3-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic acid

Katalognummer: B12898800
CAS-Nummer: 90033-95-7
Molekulargewicht: 305.3 g/mol
InChI-Schlüssel: HMGGJAILDFAMJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is a compound belonging to the quinolone family Quinolones are known for their significant medicinal properties, particularly as antibiotics This specific compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenyl-3-allylquinoline with suitable oxidizing agents can yield the desired compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol, and heating methods like reflux or microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient methodologies. One such method includes the use of flow chemistry, which allows for continuous production and better control over reaction parameters. Additionally, metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in dihydroquinoline derivatives.

    Substitution: The allyl and phenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of other quinoline derivatives, which are valuable in medicinal chemistry.

    Biology: The compound’s derivatives have shown potential as antibacterial, antiviral, and anticancer agents.

    Medicine: Quinolone derivatives are widely used as antibiotics, and this compound’s unique structure may lead to the development of new therapeutic agents.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, quinolone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinolone derivative with similar antibacterial properties.

    2-Phenyl-4-quinolone: A compound with a similar quinoline core but different functional groups, leading to varied biological activities.

    6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide:

Uniqueness

The presence of the allyl group, in particular, allows for unique reactivity patterns and the possibility of further functionalization .

Eigenschaften

CAS-Nummer

90033-95-7

Molekularformel

C19H15NO3

Molekulargewicht

305.3 g/mol

IUPAC-Name

4-oxo-2-phenyl-3-prop-2-enyl-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C19H15NO3/c1-2-6-14-17(12-7-4-3-5-8-12)20-16-10-9-13(19(22)23)11-15(16)18(14)21/h2-5,7-11H,1,6H2,(H,20,21)(H,22,23)

InChI-Schlüssel

HMGGJAILDFAMJV-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.